molecular formula C17H28N2 B10881102 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10881102
M. Wt: 260.4 g/mol
InChI Key: UHENSTMIZUUONR-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine is a chemical compound that belongs to the piperazine family Piperazines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

The synthesis of 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzyl chloride and 3-pentanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Synthetic Route: The 2-methylbenzyl chloride reacts with piperazine to form the intermediate 1-(2-methylbenzyl)piperazine. This intermediate is then subjected to further reaction with 3-pentanone under reductive amination conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the substituents can be modified using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including neurological and psychiatric disorders.

    Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.

Comparison with Similar Compounds

1-(2-Methylbenzyl)-4-(pentan-3-yl)piperazine can be compared with other similar compounds, such as:

    1-(2-Methylbenzyl)piperazine: Lacks the pentan-3-yl group, which may result in different chemical and biological properties.

    4-(Pentan-3-yl)piperazine: Lacks the 2-methylbenzyl group, leading to variations in its reactivity and applications.

    1-Benzyl-4-(pentan-3-yl)piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

1-[(2-methylphenyl)methyl]-4-pentan-3-ylpiperazine

InChI

InChI=1S/C17H28N2/c1-4-17(5-2)19-12-10-18(11-13-19)14-16-9-7-6-8-15(16)3/h6-9,17H,4-5,10-14H2,1-3H3

InChI Key

UHENSTMIZUUONR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC=CC=C2C

Origin of Product

United States

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